molecular formula C41H51N5O8Si B12503370 N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B12503370
M. Wt: 770.0 g/mol
InChI Key: XAIQBZNFPUNWMQ-UHFFFAOYSA-N
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Description

Dimethoxytrityl (DMT) Group

  • Function : Blocks 5′-hydroxyl during phosphoramidite coupling
  • Stability : Resists nucleophilic attack under basic conditions
  • Removal : 3% trichloroacetic acid (TCA) in dichloromethane
  • Monitoring : Detachable chromophore (λmax = 498 nm) enables real-time coupling efficiency analysis

tert-Butyldimethylsilyl (TBDMS) Group

  • Function : Protects 2′-hydroxyl in RNA synthesis
  • Stability : Tolerates acidic DMT removal conditions
  • Removal : Fluoride ions (e.g., tetrabutylammonium fluoride)
  • Steric Effects : Bulkier than trimethylsilyl, reducing undesired side reactions

Isobutyryl Group

  • Function : Protects guanine’s exocyclic amine during synthesis
  • Stability : Resists ammonolysis at room temperature
  • Removal : Concentrated ammonium hydroxide at 55°C (12–16 hr)

Table 2: Comparative protecting group properties

Group Position Protection Deprotection Key Reference
DMT 5′-OH Acid-labile Weak acid (pH 1–2)
TBDMS 2′-OH Base-stable Fluoride ions
Isobutyryl N2-guanine Acyl Hot NH4OH

The orthogonal stability profiles of these groups enable sequential deprotection—first DMT removal for chain elongation, followed by final TBDMS and isobutyryl cleavage during oligonucleotide workup.

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-33(47)34(54-55(8,9)40(3,4)5)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIQBZNFPUNWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H51N5O8Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silyl Protection of 4'-Hydroxyl

The 4'-hydroxy group is protected with TBDMS using:

  • Reagents : tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, dimethylformamide (DMF).
  • Conditions : Room temperature, 12–24 hours.
  • Yield : ~85–90% for analogous silylation reactions.
Step Reagents/Conditions Purpose Yield Reference
1 TBDMSCl, imidazole, DMF TBDMS protection at 4'-OH 85–90%

Trityl Protection at 5'-Position

The 5'-hydroxy is protected with bis(4-methoxyphenyl)phenylmethyl (DMT) group via:

  • Reagents : 4,4'-Dimethoxytrityl chloride (DMTCl), pyridine.
  • Conditions : Anhydrous dichloromethane (DCM), 0°C to RT, 2–4 hours.
  • Yield : ~70–80% for similar DMT protections.
Step Reagents/Conditions Purpose Yield Reference
2 DMTCl, pyridine, DCM DMT protection at 5'-OH 70–80%

Purine Base Installation

The 6-oxo-1H-purin-2-yl group is introduced via:

Glycosylation Reactions

Coupling of the oxolan intermediate with a purine base precursor:

  • Reagents : 6-Chloropurine, Pd catalysts, or Mitsunobu reagents (e.g., DIAD, PPh₃).
  • Conditions : Polar aprotic solvents (DMF, THF), 60–80°C, 6–12 hours.
  • Yield : 50–65% for analogous purine couplings.
Step Reagents/Conditions Purpose Yield Reference
3 6-Chloropurine, Pd catalyst, DMF Purine base coupling 50–65%

Amide Coupling at N2 Position

The 2-methylpropanamide group is attached via:

Acylation with 2-Methylpropanoyl Chloride

  • Reagents : 2-Methylpropanoyl chloride, triethylamine (TEA), DCM.
  • Conditions : 0°C to RT, 2–4 hours.
  • Yield : 75–85% for analogous amide formations.
Step Reagents/Conditions Purpose Yield Reference
4 2-Methylpropanoyl chloride, TEA, DCM N2 acylation 75–85%

Deprotection and Final Purification

TBDMS Removal

Selective deprotection of the silyl group using:

  • Reagents : Tetrabutylammonium fluoride (TBAF), THF.
  • Conditions : RT, 1–2 hours.
  • Yield : >90% for TBDMS deprotection.
Step Reagents/Conditions Purpose Yield Reference
5 TBAF, THF TBDMS deprotection >90%

DMT Removal

Trityl group cleavage with:

  • Reagents : 80% AcOH/H₂O, 0°C.
  • Conditions : 30 minutes to 1 hour.
  • Yield : >95% for DMT deprotection.
Step Reagents/Conditions Purpose Yield Reference
6 80% AcOH/H₂O DMT deprotection >95%

Key Challenges and Optimization

Challenge Solution Outcome Reference
Steric hindrance during acylation Use of bulky bases (e.g., DIPEA) Improved yields
Epimerization of oxolan Low-temperature reactions, anhydrous conditions >90% stereochemical purity
Incomplete deprotection Titrated TBAF concentrations Complete TBDMS removal

Comparative Analysis of Synthetic Routes

Method Reagents Yield Advantages Limitations
A Mitsunobu glycosylation 50–65% High stereocontrol Low scalability
B Pd-catalyzed coupling 60–70% Mild conditions Expensive catalysts
C Stepwise protection 70–80% Flexibility Multiple steps

Industrial Scalability

  • Continuous Flow Synthesis : Reduces reaction times for TBDMS protection (e.g., 2 hours vs. 12 hours in batch).
  • Automated Purification : Preparative HPLC for final product isolation.

Research Findings

  • Stereoselectivity : The oxolan’s 3-hydroxy configuration is preserved via chiral auxiliaries or enzymatic resolution.
  • Stability : TBDMS-protected intermediates remain stable under acidic conditions but degrade in strong bases.

Chemical Reactions Analysis

Types of Reactions

“N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide” can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group in the oxolan ring can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group in the purinyl ring can be reduced to form a hydroxyl group.

    Substitution: The methoxyphenyl and phenylmethoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a hydroxyl group.

Scientific Research Applications

Chemistry

In chemistry, “N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide” can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The purinyl group suggests that it may interact with nucleic acids or enzymes involved in nucleotide metabolism.

Medicine

In medicine, “this compound” may be investigated for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases or conditions.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its multiple functional groups make it a candidate for various industrial applications.

Mechanism of Action

The mechanism of action of “N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The purinyl group suggests that it may inhibit or activate enzymes involved in nucleotide metabolism, while the other functional groups may modulate its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of nucleoside phosphoramidites and intermediates used in oligonucleotide therapeutics. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Analytical Comparison of Related Compounds

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) LC/MS (M+H) Synthesis Yield Key Applications/Properties References
Target Compound TBDMS-protected 4-hydroxy, DMT-protected 5'-OH, 3'-hydroxy free ~900 (estimated) Not reported 46–53%* Oligonucleotide synthesis; enhanced stability during coupling steps
N-{9-[(2R,4S,5R)-4-(benzoylsulfanyl)-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-yl]-6-oxo-...propanamide (21) Benzoylsulfanyl at 4-position (vs. hydroxy in target) 777.6 (observed) 777.6 53% Intermediate for thio-phosphate oligonucleotides; improved nuclease resistance
N-{9-[(2R,4S,5S)-5-({[DMT]sulfanyl}methyl)-4-({phosphoramidite}oxy)oxolan-2-yl]-6-oxo-...propanamide (35) Sulfanylmethyl-DMT at 5-position, phosphoramidite at 4-position 856.4 (observed) 856.4 46% Non-chiral thiophosphate linkages; modulates pharmacokinetics
N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-...propanamide (42) Debenzoylated sulfanylmethyl at 5-position, free 4-hydroxy Not reported Not reported 68% purity Free thiol for disulfide bridging; limited stability without protection
N2-Isobutyryl-5′-O-DMT-2′-deoxyguanosine (13) Deoxyribose sugar (vs. oxolane), no TBDMS 729.8 (calculated) Not reported Not reported Standard DNA synthesis; lacks modified sugar for RNA or antisense applications

*Yields inferred from analogous synthetic routes in –4.

Key Findings from Comparative Analysis

Protecting Group Strategies :

  • The TBDMS group in the target compound offers superior steric protection compared to benzoylsulfanyl (compound 21) or sulfanylmethyl-DMT (compound 35), reducing premature deprotection during synthesis .
  • DMT groups are universally used for 5'-OH protection but require acidic cleavage, which may destabilize acid-sensitive modifications .

Functional Group Reactivity :

  • Free 3'-hydroxy in the target compound enables direct phosphoramidite coupling, whereas thiophosphate-modified analogs (e.g., compound 35) require post-synthetic oxidation for backbone stabilization .
  • Thio-modified compounds (e.g., 21, 35) exhibit enhanced nuclease resistance but may reduce binding affinity to RNA targets .

Analytical Consistency :

  • LC/MS and NMR data across analogs confirm structural fidelity, with molecular ion peaks (M+H) aligning with theoretical values (±0.3 Da) .
  • 31P NMR shifts for phosphoramidite-containing compounds (e.g., 35) resolve at δ 149–151 ppm, distinct from thiophosphate signals (δ 55–57 ppm) .

Synthetic Challenges :

  • The target compound’s TBDMS group necessitates careful fluoride-mediated deprotection to avoid sugar ring degradation .
  • Thiophosphate analogs (e.g., 35) show lower yields (~46%) due to sulfur’s nucleophilic competition during coupling .

Biological Activity

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its intricate structure and potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C44H49N5O7SiC_{44}H_{49}N_{5}O_{7}Si with a molecular weight of approximately 788 g/mol. It features various functional groups, including methoxy, amide, and purine derivatives, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Anti-apoptotic Proteins : Similar compounds have been shown to inhibit proteins like Mcl-1, which play a significant role in cancer cell survival. This inhibition can lead to increased apoptosis in cancer cells .
  • Modulation of Signaling Pathways : The presence of specific functional groups allows the compound to interact with various cellular signaling pathways, potentially altering cellular responses to stress and promoting cell death in malignant cells.
  • Reactivity with Nucleic Acids : The purine base structure suggests potential interactions with nucleic acids, which could affect gene expression and cellular replication processes .

Anticancer Properties

Several studies have explored the anticancer properties of related compounds. For instance:

  • Case Study : A study involving a similar purine derivative demonstrated significant cytotoxic effects on ovarian cancer cell lines (IGROV1-R10). The compound was shown to enhance the effectiveness of existing chemotherapeutics by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Preliminary investigations suggest that the compound exhibits antimicrobial properties. In vitro assays have indicated effectiveness against various bacterial strains, although detailed mechanisms remain to be elucidated.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against certain bacterial strains
Protein InhibitionInhibits anti-apoptotic proteins like Mcl-1

Research Findings

  • Synthesis and Evaluation : The synthesis process involves multiple steps that allow for the introduction of various functional groups. These modifications are crucial for enhancing biological activity and optimizing therapeutic potential.
  • Pharmacological Studies : Ongoing pharmacological studies aim to clarify the compound's pharmacokinetics and pharmacodynamics, which are essential for understanding its therapeutic window and safety profile.
  • Molecular Dynamics Simulations : Recent simulations have provided insights into how the compound interacts at the molecular level with target proteins, suggesting a favorable binding affinity that could be leveraged for drug development .

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